molecular formula C22H17FN4O3S B2966946 6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251606-62-8

6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2966946
CAS No.: 1251606-62-8
M. Wt: 436.46
InChI Key: ZYWDTBPGLVNJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a tetrahydroisoquinoline moiety, and a thiazolopyrimidine core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the fluorophenylmethyl and tetrahydroisoquinoline derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the thiazolopyrimidine core. The final step involves the coupling of these intermediates to yield the target compound. Reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-[(4-fluorophenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c23-16-7-5-13(6-8-16)11-27-20(28)18-17(24-22(27)30)19(31-25-18)21(29)26-10-9-14-3-1-2-4-15(14)12-26/h1-8H,9-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWDTBPGLVNJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.